Homoquinolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Excitotoxicity and NMDA receptor studies:

HQA acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission. This means it can partially mimic the effects of the neurotransmitter glutamate, leading to excitotoxicity, a condition characterized by excessive neuronal activation and potential cell death [].

Researchers often use HQA in in vitro and in vivo models to study NMDA receptor function and its role in various neurological diseases. This includes investigating excitotoxicity mechanisms and potential therapeutic strategies for conditions like stroke, epilepsy, and Alzheimer's disease [, ].

Investigating specific NMDA receptor subtypes:

HQA exhibits selectivity for certain NMDA receptor subtypes, particularly those containing the NR2B subunit []. This specific binding allows researchers to probe the functionalities of different receptor subtypes and their contribution to various neurological processes.

Homoquinolinic acid is a chemical compound that serves as a potent excitotoxin and acts as a conformationally restricted analogue of N-methyl-D-aspartate. It is classified as a partial agonist at the glutamate site of the N-methyl-D-aspartate receptor, with a notable selectivity for receptors containing the NR2B subunit. Its molecular formula is , and it has a molar mass of approximately 181.15 g/mol. Homoquinolinic acid exhibits similar potency to N-methyl-D-aspartate and is about five times more potent than quinolinic acid in stimulating the N-methyl-D-aspartate receptor .

HQA acts as a partial agonist at the NMDA receptor, particularly those containing the NR2B subunit []. By binding to the glutamate site of the NMDA receptor, it mimics the action of glutamate, a natural neurotransmitter. This leads to excessive calcium influx into neurons, triggering excitotoxicity and neuronal death []. Additionally, HQA might interact with an unidentified binding site distinct from the NMDA receptor [].

Additionally, homoquinolinic acid can undergo metabolic transformations similar to those of other quinoline derivatives, including oxidation and hydrolysis, although specific reaction pathways for homoquinolinic acid are less extensively documented compared to its analogs .

Homoquinolinic acid is recognized for its neurotoxic properties, particularly due to its ability to activate the N-methyl-D-aspartate receptor. This activation can lead to increased intracellular calcium levels, resulting in excitotoxicity—a process implicated in various neurodegenerative disorders. The compound has been studied for its role in modulating synaptic plasticity and its potential impact on neurological conditions such as Alzheimer's disease and schizophrenia .

Moreover, homoquinolinic acid's interaction with the glutamate system suggests it may influence cognitive functions and behaviors associated with excitatory neurotransmission .

The synthesis of homoquinolinic acid can be achieved through several methods:

- Chemical Synthesis: Homoquinolinic acid can be synthesized from quinoline derivatives through various oxidation reactions.

- Biochemical Pathways: It is hypothesized that homoquinolinic acid may also be produced via metabolic pathways involving tryptophan metabolism, similar to quinolinic acid synthesis .

- Electrochemical Methods: Recent studies have explored electrochemical synthesis as a viable method for producing this compound efficiently.

These methods highlight the compound's versatility in synthetic chemistry and potential applications in research.

Homoquinolinic acid has several applications in scientific research:

- Neuroscience Research: It is used as a tool to study excitatory neurotransmission and neurotoxicity mechanisms.

- Pharmacological Studies: Due to its properties as an N-methyl-D-aspartate receptor agonist, it is investigated for potential therapeutic applications in treating neurological disorders characterized by glutamate dysregulation.

- Toxicological Assessments: The compound serves as a model for understanding excitotoxicity and its implications in neurodegenerative diseases .

Studies on homoquinolinic acid often focus on its interactions with various receptors and biological systems:

- N-Methyl-D-Aspartate Receptor Interaction: Research has demonstrated that homoquinolinic acid acts on the N-methyl-D-aspartate receptor, influencing synaptic transmission and plasticity.

- Neurotoxic Effects: Investigations into the compound's neurotoxic effects reveal that it can induce oxidative stress and neuronal cell death through excitotoxic mechanisms .

- Comparative Studies with Other Neurotoxins: Homoquinolinic acid has been compared with other excitotoxins like quinolinic acid to elucidate differences in potency and receptor selectivity .

Homoquinolinic acid shares structural similarities with several other compounds, particularly within the quinoline family. Here are some notable comparisons:

| Compound | Structure Similarity | Potency at N-Methyl-D-Aspartate Receptor | Unique Features |

|---|---|---|---|

| Quinolinic Acid | High | Moderate (less than homoquinolinic acid) | Endogenous metabolite of tryptophan |

| Kynurenic Acid | Moderate | Antagonist | Neuroprotective effects |

| 3-Hydroxykynurenine | Moderate | Moderate | Involved in neuroinflammatory responses |

| 2-Carboxy-3-carboxymethylquinoline | Low | Unknown | Selective ligand for uncharacterized site |

Homoquinolinic acid stands out due to its specific receptor selectivity and higher potency compared to quinolinic acid, making it a significant subject of study in neuropharmacology .

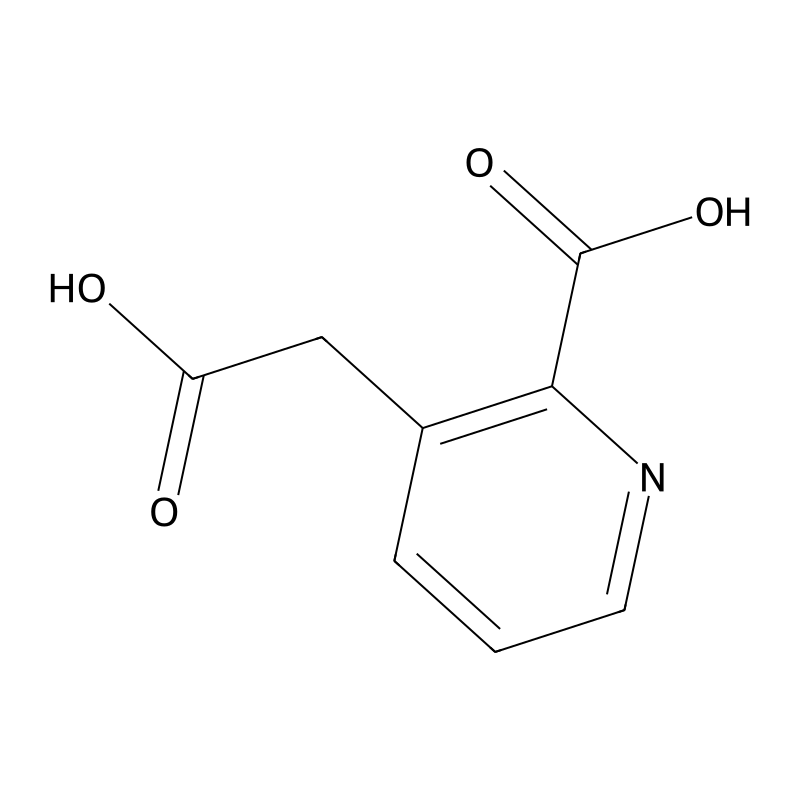

Homoquinolinic acid shares a fundamental structural relationship with quinolinic acid while exhibiting distinct pharmacological properties. Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, possesses the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol [1] [2]. In contrast, homoquinolinic acid (C₈H₇NO₄, molecular weight 181.15 g/mol) contains an additional methylene group that extends the distance between the pyridine ring and one of the carboxyl groups [3] [4].

The structural modification from quinolinic acid to homoquinolinic acid involves the insertion of a methylene group (-CH₂-) between the pyridine ring and one carboxyl group, creating the systematic name 3-(carboxymethyl)pyridine-2-carboxylic acid [5] [6]. This seemingly minor alteration profoundly impacts the compound's three-dimensional geometry and pharmacological profile. While quinolinic acid maintains both carboxyl groups directly attached to the pyridine ring at positions 2 and 3, homoquinolinic acid features one carboxyl group directly attached to position 2 and another connected via a methylene linker at position 3 [7] [8].

The distance between the two carboxyl groups differs significantly between these compounds. In quinolinic acid, the carboxyl groups are constrained to a fixed distance of approximately 3.8 Ångstroms due to the rigid pyridine ring structure [1] [9]. Homoquinolinic acid, however, allows for an extended distance of approximately 5.2 Ångstroms between the carboxyl groups, providing greater conformational flexibility while maintaining some degree of restriction compared to more flexible glutamate analogues [10].

Research has demonstrated that homoquinolinic acid exhibits superior pharmacological activity compared to quinolinic acid at N-methyl-D-aspartate receptors. Studies using Xenopus oocytes expressing various N-methyl-D-aspartate receptor subunits revealed that homoquinolinic acid displays approximately five times greater potency than quinolinic acid as an N-methyl-D-aspartate receptor agonist [11] [7]. This enhanced potency extends across multiple receptor subtypes, with homoquinolinic acid demonstrating activity at receptor combinations that quinolinic acid fails to activate effectively.

Particularly noteworthy is the differential activity at receptors containing GluN2C subunits. Quinolinic acid shows no detectable activation of receptors comprising GluN1 and GluN2C subunits, whereas homoquinolinic acid retains significant activity at these receptors, albeit with reduced efficiency compared to other subunit combinations [11]. This broader subunit selectivity profile distinguishes homoquinolinic acid as a more versatile pharmacological tool for N-methyl-D-aspartate receptor research.

Comparison with N-methyl-D-aspartate and Glutamate

The structural comparison between homoquinolinic acid and the endogenous N-methyl-D-aspartate receptor ligands glutamate and N-methyl-D-aspartate reveals fundamental differences in molecular architecture and conformational properties. Glutamate, the primary excitatory neurotransmitter in the mammalian nervous system, possesses a flexible aliphatic carbon chain connecting its amino and distal carboxyl groups [12] [13]. This flexibility allows glutamate to adopt multiple conformations when binding to its various receptor subtypes, including ionotropic and metabotropic glutamate receptors [14] [15].

N-methyl-D-aspartate, the synthetic compound that gave its name to the receptor subtype, represents a conformationally restricted analogue of glutamate. The N-methyl substitution and shorter carbon chain reduce conformational flexibility compared to glutamate while maintaining high affinity and selectivity for N-methyl-D-aspartate receptors [16] [17]. However, both glutamate and N-methyl-D-aspartate lack the aromatic heterocyclic structure that characterizes the pyridine-containing compounds.

Homoquinolinic acid occupies an intermediate position in the conformational restriction spectrum. The pyridine ring provides significant rigidity to the molecular framework, constraining the spatial relationship between the two carboxyl groups to a narrower range than observed with glutamate [7] [10]. Simultaneously, the methylene linker in homoquinolinic acid introduces controlled flexibility that distinguishes it from the more rigid quinolinic acid structure.

Pharmacological studies have revealed that the maximum separation possible between the carboxyl groups in quinolinic acid and homoquinolinic acid is less than that achievable in aspartate and glutamate [10]. This conformational constraint appears to contribute to the subtype selectivity observed with the pyridine-containing compounds. Research using recombinant N-methyl-D-aspartate receptors demonstrated that homoquinolinic acid and N-methyl-D-aspartate exhibit similar affinities but different efficacies, with homoquinolinic acid producing larger maximal responses than N-methyl-D-aspartate in certain receptor combinations [11].

The rank order of potency across different receptor subunit combinations provides insight into the structure-activity relationships. For GluN1/GluN2A and GluN1/GluN2B combinations, the potency sequence was determined to be quinolinic acid < N-methyl-D-aspartate < homoquinolinic acid ≤ glutamate [11]. This pattern shifts notably for GluN1/GluN2C receptors, where the sequence becomes quinolinic acid << homoquinolinic acid < N-methyl-D-aspartate ≤ glutamate, highlighting the unique pharmacological profile of homoquinolinic acid at this receptor subtype [11].

Position in the Family of Pyridine Derivatives

Homoquinolinic acid represents a significant member of the pyridine derivative family, which encompasses a diverse array of biologically active compounds with therapeutic applications across multiple medical domains [18] [19]. Pyridine derivatives constitute the second most common heterocycle in FDA-approved drugs, reflecting their importance in medicinal chemistry and drug development [20] [21].

The pyridine ring system confers several advantageous properties that enhance biological activity and pharmacological utility. The electron-withdrawing nitrogen atom in the pyridine ring creates an electron-deficient aromatic system that facilitates specific interactions with biological targets [18] [22]. This electronic configuration enables pyridine derivatives to participate in hydrogen bonding, π-π stacking interactions, and coordination with metal ions or prosthetic groups within receptor binding sites [18] [21].

Within the neuropharmacological context, pyridine-containing compounds have demonstrated significant activity in the central nervous system. Natural and synthetic pyridine alkaloids exhibit diverse mechanisms of action, including interactions with nicotinic acetylcholine receptors, N-methyl-D-aspartate receptors, and other neurotransmitter systems [23]. The presence of the pyridine ring often enhances metabolic stability, improves water solubility due to the weak basicity of the nitrogen atom, and facilitates passage across biological membranes [18] [19].

Homoquinolinic acid exemplifies the successful application of conformational restriction principles in pyridine-based drug design. The compound combines the rigidity provided by the aromatic pyridine ring with controlled flexibility introduced by the methylene linker [7] [8]. This structural motif has inspired the development of other conformationally restricted glutamate analogues, including various cyclic and heterocyclic derivatives designed to probe structure-activity relationships at glutamate receptors [24] [25].

The success of homoquinolinic acid as a pharmacological tool has contributed to broader understanding of how structural modifications can influence receptor selectivity and functional activity. Studies examining the effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity have revealed that specific substitution patterns can dramatically alter pharmacological profiles [26]. This knowledge has informed the rational design of new pyridine-based compounds with improved therapeutic properties.

Conformational Restriction Properties

The conformational restriction properties of homoquinolinic acid represent a critical aspect of its structure-activity profile and contribute significantly to its unique pharmacological characteristics. Conformational restriction in drug design refers to the strategic limitation of molecular flexibility to enhance selectivity, potency, and metabolic stability while reducing off-target effects [24] [27].

Homoquinolinic acid demonstrates moderate conformational restriction compared to highly flexible glutamate and highly rigid quinolinic acid. The pyridine ring provides a planar, aromatic scaffold that constrains the spatial arrangement of the attached functional groups [4] [5]. The carboxyl group at position 2 of the pyridine ring maintains a fixed orientation relative to the ring system, while the carboxyl group connected via the methylene linker at position 3 retains some rotational freedom around the C-C bond [6] [8].

This conformational design creates a molecular geometry that optimally fits the binding site architecture of N-methyl-D-aspartate receptors while discriminating against other glutamate receptor subtypes. The restricted geometry limits the number of possible conformations that homoquinolinic acid can adopt, reducing the entropic cost of binding and potentially improving binding affinity compared to more flexible analogues [28] [25].

The conformational restriction in homoquinolinic acid influences its interaction patterns with different N-methyl-D-aspartate receptor subunits. Structural studies have revealed that the compound acts as a conformationally restricted analogue of N-methyl-D-aspartate, with the pyridine ring constraining the molecule to conformations that favor binding to specific receptor configurations [7] [28]. This restriction enables homoquinolinic acid to differentiate between receptor subtypes that would be difficult to distinguish using more flexible ligands.

Research on conformationally restricted glutamate analogues has demonstrated that controlled limitation of molecular flexibility can enhance both potency and selectivity [24] [27]. The strategic incorporation of cyclic or heterocyclic constraints has led to the development of numerous glutamate receptor ligands with improved pharmacological profiles. Homoquinolinic acid serves as an important example of how pyridine-based conformational restriction can be successfully applied to create selective N-methyl-D-aspartate receptor agonists.

The conformational properties of homoquinolinic acid also influence its pharmacokinetic characteristics. The restricted geometry may affect the compound's ability to cross biological membranes, interact with metabolizing enzymes, and bind to plasma proteins [18] [28]. These factors contribute to the overall pharmacological profile and determine the compound's suitability for different experimental applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant